N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, commonly known as FN3K, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. FN3K is a potent inhibitor of advanced glycation end products (AGEs), which are known to play a significant role in the pathogenesis of several chronic diseases, including diabetes, Alzheimer's disease, and cancer.
Mécanisme D'action
FN3K exerts its effects by inhibiting the formation of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, which are formed when proteins and sugars react with each other in a process known as glycation. This compound are known to accumulate in various tissues and organs, leading to the development of chronic diseases. By inhibiting the formation of this compound, FN3K can prevent the development and progression of these diseases.
Biochemical and physiological effects:
FN3K has been shown to have several biochemical and physiological effects, including the inhibition of AGE formation, anti-inflammatory effects, and antioxidant properties. Additionally, FN3K has been shown to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FN3K in lab experiments is its potent inhibitory effect on AGE formation, which makes it a valuable tool for studying the role of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide in the pathogenesis of chronic diseases. Additionally, FN3K has been shown to have low toxicity and high stability, which makes it a suitable candidate for further development as a therapeutic agent. However, one limitation of using FN3K in lab experiments is its relatively high cost, which may limit its widespread use.
Orientations Futures
There are several potential future directions for the study of FN3K, including:
1. Further optimization of the synthesis method to reduce the cost and increase the yield of FN3K.
2. Development of novel formulations of FN3K for improved delivery and bioavailability.
3. Investigation of the potential therapeutic applications of FN3K in the treatment of various chronic diseases, including diabetes, Alzheimer's disease, and cancer.
4. Study of the mechanism of action of FN3K and its effects on various biological pathways.
5. Development of novel inhibitors of AGE formation based on the structure of FN3K.
Conclusion:
FN3K is a potent inhibitor of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various chronic diseases. FN3K has several advantages as a therapeutic agent, including its potent inhibitory effect on AGE formation, anti-inflammatory and antioxidant properties, and improvement of insulin sensitivity and glucose metabolism. Further research is needed to fully understand the potential therapeutic applications of FN3K and to optimize its synthesis and delivery methods.
Méthodes De Synthèse
FN3K can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the addition of 4-fluoroaniline and carbon disulfide. The resulting product is then subjected to a series of purification steps to obtain pure FN3K.
Applications De Recherche Scientifique
FN3K has been extensively studied for its potential applications in the treatment of various diseases. In particular, it has been shown to be a potent inhibitor of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, which are known to play a significant role in the pathogenesis of several chronic diseases, including diabetes, Alzheimer's disease, and cancer. FN3K has also been shown to have anti-inflammatory and antioxidant properties, which further enhance its potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-2-3-10(8-13(9)19(21)22)14(20)18-15(23)17-12-6-4-11(16)5-7-12/h2-8H,1H3,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTISYGKVGVKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167368 | |
Record name | N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
428492-18-6 | |
Record name | N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428492-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.